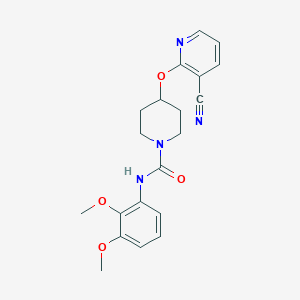
4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the cyanopyridinyl group: This step involves the reaction of the piperidine derivative with a cyanopyridine compound, often facilitated by a coupling reagent.
Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with a dimethoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethoxyphenyl group.
Reduction: Reduction reactions could target the nitrile group in the cyanopyridinyl moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacological agent. Its interactions with biological targets could provide insights into new therapeutic pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. The presence of the piperidine ring and the cyanopyridinyl group suggests possible activity in the central nervous system or as enzyme inhibitors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The cyanopyridinyl group could play a role in binding to active sites, while the piperidine ring might influence the compound’s overall conformation and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-cyanopyridin-2-yl)oxy)-N-phenylpiperidine-1-carboxamide
- 4-((3-cyanopyridin-2-yl)oxy)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 4-((3-cyanopyridin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyanopyridinyl and dimethoxyphenyl groups allows for diverse interactions and reactivity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-17-7-3-6-16(18(17)27-2)23-20(25)24-11-8-15(9-12-24)28-19-14(13-21)5-4-10-22-19/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAITKRPQZWMCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














